N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 1060294-97-4
VCID: VC11920455
InChI: InChI=1S/C14H18N2O3/c1-19-9-14(18)16-11-4-2-10(3-5-11)8-13(17)15-12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,17)(H,16,18)
SMILES: COCC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide

CAS No.: 1060294-97-4

Cat. No.: VC11920455

Molecular Formula: C14H18N2O3

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide - 1060294-97-4

Specification

CAS No. 1060294-97-4
Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
IUPAC Name N-cyclopropyl-2-[4-[(2-methoxyacetyl)amino]phenyl]acetamide
Standard InChI InChI=1S/C14H18N2O3/c1-19-9-14(18)16-11-4-2-10(3-5-11)8-13(17)15-12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,17)(H,16,18)
Standard InChI Key APIHNWNXSGCHAN-UHFFFAOYSA-N
SMILES COCC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
Canonical SMILES COCC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide integrates three distinct functional groups:

  • Cyclopropylcarbamoyl: A cyclopropane ring fused to a carbamoyl group (CONH2-\text{CONH}_2), conferring conformational rigidity and potential hydrogen-bonding interactions.

  • Methoxyacetamide: A methoxy (OCH3-\text{OCH}_3) and acetamide (NHCOCH3-\text{NHCOCH}_3) group, enhancing solubility and metabolic stability.

  • Para-substituted phenyl: A benzene ring with a methylene-linked carbamoyl group at the 4-position, enabling planar stacking interactions.

The compound’s three-dimensional structure favors interactions with biological targets such as enzymes or receptors, particularly those involved in inflammatory or microbial pathways.

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight262.30 g/mol
CAS Registry Number1060294-97-4
Solubility (Predicted)Moderate in polar solvents (e.g., DMSO)
LogP (Octanol-Water)~1.8 (indicating moderate lipophilicity)

The moderate logP value suggests balanced membrane permeability, making it suitable for oral bioavailability studies.

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s functional groups dictate its reactivity:

  • Carbamoyl Group: Susceptible to hydrolysis under acidic or basic conditions, yielding cyclopropylamine and carboxylic acid derivatives.

  • Methoxyacetamide: Resists enzymatic degradation due to steric hindrance from the methoxy group.

  • Cyclopropane Ring: Undergoes ring-opening reactions under strong oxidative conditions, forming diols or ketones.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The mechanism likely involves inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) or disruption of membrane integrity.

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 62% at 50 mg/kg (oral administration). This correlates with suppression of pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of cyclooxygenase-2 (COX-2).

Comparative Efficacy

The table below compares its biological activity with structurally similar compounds:

CompoundAntimicrobial MIC (µg/mL)Anti-Inflammatory Efficacy (%)
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-2-methoxyacetamide8–1662
N-Methoxy-N-methylacetamide>64N/A
Cyclopropylbenzamide3245

The data underscore its superior antimicrobial potency relative to analogs .

Future Research Directions

Pharmacokinetic Studies

Current gaps include absorption, distribution, metabolism, and excretion (ADME) profiling. Proposed studies:

  • Bioavailability Assessment: Oral vs. intravenous administration in rodent models.

  • Metabolite Identification: LC-MS/MS analysis of plasma and urine samples.

Structural Optimization

Modifications to enhance potency:

  • Cyclopropane Substituents: Fluorination to improve metabolic stability.

  • Acetamide Linkers: Replacement with sulfonamide groups for increased acidity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator